molecular formula C8H10O2 B13254942 2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde

2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde

Cat. No.: B13254942
M. Wt: 138.16 g/mol
InChI Key: UPGMEPSLYIXOJV-UHFFFAOYSA-N
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Description

2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile to form the bicyclic structure. For instance, the reaction of cyclopentadiene with maleic anhydride can yield the desired bicyclic compound .

Industrial Production Methods: Industrial production of this compound may involve optimized Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Uniqueness: 2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde is unique due to its specific functional groups (oxo and aldehyde) and rigid bicyclic structure, which confer distinct reactivity and applications compared to its analogs .

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-oxobicyclo[2.2.1]heptane-1-carbaldehyde

InChI

InChI=1S/C8H10O2/c9-5-8-2-1-6(4-8)3-7(8)10/h5-6H,1-4H2

InChI Key

UPGMEPSLYIXOJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2=O)C=O

Origin of Product

United States

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